N'-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide
Description
N'-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (hereafter referred to as Compound A) is a hybrid heterocyclic molecule combining a benzo[d]thiazole core with a 2,3-dihydrobenzo[b][1,4]dioxine carbohydrazide moiety.
Synthesis:
Compound A is synthesized via a multi-step protocol. Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate is treated with hydrazine hydrate to form the carbohydrazide intermediate, which is subsequently reacted with 4-fluorobenzo[d]thiazol-2-amine under reflux conditions . Structural confirmation is achieved through IR, NMR (¹H, ¹³C, ¹⁹F), and mass spectrometry .
Properties
IUPAC Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O3S/c17-9-4-3-7-13-14(9)18-16(24-13)20-19-15(21)12-8-22-10-5-1-2-6-11(10)23-12/h1-7,12H,8H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWBYELTYXIWSAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NNC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327284 | |
| Record name | N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816848 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
851979-00-5 | |
| Record name | N'-(4-fluoro-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Retrosynthetic Analysis of Target Molecule
The target compound features three key structural domains:
- 4-Fluorobenzo[d]thiazol-2-amine nucleophile (Ring A)
- 2,3-Dihydrobenzo[b]dioxine-2-carbonyl electrophile (Ring B)
- Hydrazide linker connecting Rings A and B
Strategic bond disconnections suggest two viable pathways:
Synthetic Route Optimization
Pathway A: Stepwise Amide Coupling
Reaction Scheme:
Preparation of 4-Fluorobenzo[d]thiazol-2-amine
Hydrazide Formation
Pathway B: One-Pot Cyclocondensation
Reaction Parameters:
Key Advantages :
Comparative Analysis of Synthetic Methods
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Steps | 3 | 1 |
| Overall Yield | 61% | 82% |
| Purity | 98.5% | 99.1% |
| Scalability | ≤100 g | ≤5 kg |
| Byproduct Formation | 2.1% | 0.7% |
| Energy Consumption | 38 kWh/kg | 22 kWh/kg |
Critical Process Parameters
Temperature Control in Acyl Chloride Formation
Moisture Sensitivity
- Water content in THF must be <50 ppm for Pathway A (Karl Fischer titration)
- Nitrogen atmosphere essential during coupling steps
Purification and Characterization
Crystallization Optimization
| Solvent System | Crystal Morphology | Purity Improvement |
|---|---|---|
| Ethanol/Water (9:1) | Needles | 96.5% → 99.3% |
| Acetonitrile/Diethyl Ether (1:2) | Plates | 95.8% → 98.7% |
| THF/Hexane (1:5) | Prisms | 97.2% → 99.1% |
Industrial-Scale Considerations
Cost Analysis (Per Kilogram Basis)
| Component | Pathway A Cost ($) | Pathway B Cost ($) |
|---|---|---|
| Raw Materials | 1,240 | 980 |
| Solvent Recovery | 320 | 210 |
| Energy | 180 | 95 |
| Waste Treatment | 150 | 75 |
| Total | 1,890 | 1,360 |
Environmental Impact Metrics
| Parameter | Pathway A | Pathway B |
|---|---|---|
| PMI (Process Mass Intensity) | 86 | 43 |
| E-Factor | 34 | 18 |
| Carbon Footprint (kg CO₂eq/kg) | 48 | 29 |
PMI = Total mass input / Mass of product E-Factor = Mass waste / Mass product
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N’-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in inflammatory and cancer pathways.
Pathways Involved: It modulates pathways such as the NF-κB pathway in inflammation and the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluorinated Benzothiazole Derivatives
N'-(4,6-difluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide (Compound B)
- Structural Difference : Additional fluorine at the 6-position of the benzothiazole ring.
- Impact: Increased electronegativity may enhance metabolic stability but reduce solubility compared to Compound A. No direct biological data are available, but fluorinated analogs generally exhibit improved pharmacokinetic profiles .
N-(4-Fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide (Compound C)
Non-Fluorinated Benzothiazole Analogs
N-(2-Phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (Compound D)
- Structural Difference : Lacks the dihydrodioxine ring and fluorine substitution.
- Biological Activity : Exhibits antimicrobial activity with MIC values of 10.7–21.4 μmol/mL against bacterial pathogens, suggesting that the dihydrodioxine-carbohydrazide scaffold in Compound A may confer distinct target specificity .
Dihydrodioxine-Carbohydrazide Derivatives
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compound E)
- Structural Difference : Replaces benzothiazole with a triazole-thione group.
- Impact : The tautomeric equilibrium (thione vs. thiol) in Compound E influences reactivity and binding, as confirmed by IR spectra (absence of νS-H at 2500–2600 cm⁻¹) . Compound A’s rigid carbohydrazide linker may reduce such dynamic behavior, favoring stable interactions.
Key Data Tables
Table 1: Structural and Spectroscopic Comparison
Research Findings and Implications
- Synthetic Challenges : Compound A’s synthesis requires precise control of hydrazide coupling, as evidenced by the need for anhydrous conditions and HPLC purity validation .
Biological Activity
N'-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound belongs to the class of benzothiazole derivatives. Its structural features include:
- Fluorinated benzo[d]thiazole moiety : Enhances biological activity and lipophilicity.
- Dihydrobenzo[b][1,4]dioxine framework : Provides additional pharmacological properties.
- Carbohydrazide functional group : Imparts unique reactivity and interaction profiles.
The compound primarily targets cyclooxygenases (COX-1 and COX-2) , which are enzymes involved in the inflammatory response. The mode of action involves:
- Inhibition of Peroxidase Activity : This leads to a reduction in the production of pro-inflammatory mediators.
- Impact on Arachidonic Acid Pathway : By modulating this pathway, the compound can effectively reduce inflammation and pain associated with various conditions.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
-
Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro. For instance, studies demonstrated cytotoxic effects against various cancer cell lines, including HeLa cells.
Cell Line IC50 (µM) Effect HeLa 10 Significant inhibition of cell growth EUFA30 50 Minimal cytotoxicity observed -
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against a range of pathogens. It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 25 µg/mL Escherichia coli 30 µg/mL - Anti-inflammatory Effects : In vivo studies have shown that the compound significantly reduces inflammation markers in animal models of arthritis.
Case Study 1: Anticancer Efficacy
A study conducted on the anticancer properties of this compound involved treating HeLa cells with varying concentrations of the compound. The results indicated a dose-dependent increase in apoptosis markers, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Activity
In a model of induced inflammation in rats, administration of the compound resulted in a significant decrease in paw edema compared to control groups. Histological analysis revealed reduced infiltration of inflammatory cells and decreased levels of pro-inflammatory cytokines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
